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Compound of Interest

Compound Name: Linagliptin Methyldimer

Cat. No.: B12363722 Get Quote

This guide provides a comprehensive comparative analysis of Linagliptin from various

manufacturers, focusing on its physicochemical properties, in vitro biological activity, and

pharmacokinetic performance. The information is intended for researchers, scientists, and drug

development professionals to facilitate informed decisions in their work.

Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical

determinants of its quality, stability, and bioavailability. While direct head-to-head comparative

studies of Linagliptin from different manufacturers are not extensively published, data from the

innovator product (Tradjenta®, Boehringer Ingelheim) and public assessment reports of generic

versions provide a basis for comparison. Generic manufacturers are required to demonstrate

that their product meets the same quality standards as the reference product.

Table 1: Comparison of Physicochemical Properties of Linagliptin
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Property
Innovator (Tradjenta® -
Boehringer Ingelheim)

Generic Manufacturers
(Representative Data)

Appearance
White to yellowish crystalline

solid.[1][2]
A crystalline powder.[3]

Solubility

Very slightly soluble in water

(0.9 mg/mL); soluble in

methanol (~60 mg/mL);

sparingly soluble in ethanol

(~10 mg/mL).[4]

Very slightly soluble in water.

[3]

Melting Point 202-209 °C.[1]
Not consistently reported in

public documents.

Polymorphism

The active substance exists in

two enantiotropically related

polymorphic forms (Form A

and Form B) which reversibly

convert at approximately room

temperature.[3][5]

The active substance is a

mixture of anhydrous form A

and anhydrous form B.[3]

Purity/Impurities

Conforms to stringent

specifications for organic and

volatile impurities, and

enantiomeric purity.[2]

Required to meet the same

impurity profile specifications

as the innovator product.[3]

In Vitro Biological Activity: DPP-4 Inhibition
Linagliptin's therapeutic effect is derived from its inhibition of the dipeptidyl peptidase-4 (DPP-4)

enzyme. The in vitro potency of Linagliptin is a key performance indicator. While studies directly

comparing the IC50 values of Linagliptin from different manufacturers are scarce, literature

provides the IC50 for the innovator compound, which serves as a benchmark for generic

products.

Table 2: In Vitro DPP-4 Inhibitory Activity of Linagliptin
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Parameter Value

IC50 (DPP-4 Inhibition) ~1 nM.[6]

Performance Comparison: Bioequivalence Studies
Bioequivalence studies are the primary method for comparing the in vivo performance of

generic and innovator drug products. These studies compare the rate and extent of absorption

of the active ingredient.

Table 3: Pharmacokinetic Parameters of Linagliptin from a Bioequivalence Study (Generic vs.

Branded)

Parameter
Test Product
(Generic
Linagliptin 5 mg)

Reference Product
(Branded
Linagliptin 5 mg)

90% Confidence
Interval for the
Ratio
(Test/Reference)

Fasting State

Cmax (ng/mL) 5.23 ± 1.48 5.40 ± 1.56 95.9% - 110.9%.[7]

AUC0-72 (ng·h/mL) 134.5 ± 35.8 136.2 ± 34.9 96.8% - 101.9%.[7]

Fed State

Cmax (ng/mL) 3.68 ± 1.02 3.65 ± 0.99 98.2% - 103.4%.[7]

AUC0-72 (ng·h/mL) 125.1 ± 31.7 124.8 ± 30.5 97.7% - 103.5%.[7]

Cmax: Maximum plasma concentration; AUC0-72: Area under the plasma concentration-time

curve from time 0 to 72 hours. Data are presented as mean ± standard deviation.

The results of bioequivalence studies consistently demonstrate that generic Linagliptin tablets

exhibit a similar pharmacokinetic profile to the branded product, meeting the regulatory

requirements for bioequivalence.[7]
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Detailed methodologies are crucial for the accurate comparison of pharmaceutical products.

Below are protocols for key experiments.

Dissolution Testing
Objective: To compare the in vitro dissolution rate of Linagliptin from tablets from different

manufacturers.

Apparatus: USP Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of 0.1 N HCl.

Apparatus Speed: 50 rpm.

Temperature: 37 ± 0.5 °C.

Sampling Times: 5, 10, 15, 20, 30, and 45 minutes.

Analytical Method: High-Performance Liquid Chromatography (HPLC).

Column: C18, 150 x 4.6 mm, 5 µm.

Mobile Phase: Phosphate buffer: Acetonitrile (70:30, v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 295 nm.[8]

Injection Volume: 20 µL.

Column Temperature: 25 °C.

Procedure:

Place one tablet in each dissolution vessel.

Withdraw samples at the specified time points and replace with an equal volume of fresh

dissolution medium.
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Filter the samples through a 0.45 µm filter.

Analyze the samples by HPLC to determine the concentration of dissolved Linagliptin.

Purity Analysis by HPLC
Objective: To determine the purity of Linagliptin API from different sources and identify any

impurities.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Column: C18, 250 x 4.6 mm, 5 µm.

Mobile Phase: 0.3% Triethylamine in water: Methanol (60:40, v/v).[9]

Flow Rate: 1.0 mL/min.

Detection Wavelength: 292 nm.[9]

Injection Volume: 10 µL.

Column Temperature: Ambient.

Procedure:

Prepare standard solutions of Linagliptin reference standard and sample solutions of

Linagliptin from different manufacturers in a suitable diluent (e.g., methanol).

Inject the solutions into the HPLC system.

The purity is calculated by the area percentage method, where the area of the main

Linagliptin peak is expressed as a percentage of the total area of all peaks.

In Vitro DPP-4 Inhibition Assay
Objective: To compare the in vitro potency of Linagliptin from different manufacturers by

determining the IC50 value for DPP-4 enzyme inhibition.

Materials:
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Human recombinant DPP-4 enzyme.

DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide).

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

Linagliptin samples from different manufacturers.

96-well microplate reader.

Procedure:

Prepare a series of dilutions of Linagliptin from each manufacturer.

In a 96-well plate, add the DPP-4 enzyme, the assay buffer, and the different concentrations

of Linagliptin or vehicle control.

Pre-incubate the mixture at 37 °C for 10 minutes.

Initiate the reaction by adding the DPP-4 substrate.

Measure the absorbance at an appropriate wavelength (e.g., 405 nm for p-nitroanilide) over

time.

Calculate the rate of reaction for each Linagliptin concentration.

Determine the IC50 value, which is the concentration of Linagliptin that causes 50%

inhibition of the DPP-4 enzyme activity, by plotting the percent inhibition against the

logarithm of the inhibitor concentration.

Mandatory Visualizations
Linagliptin Signaling Pathway
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Caption: Linagliptin's mechanism of action via DPP-4 inhibition.

Experimental Workflow for Comparative Analysis
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Caption: Workflow for the comparative analysis of Linagliptin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Phone: (601) 213-4426
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